molecular formula C8H7F3OS B14835302 2-(Methylthio)-5-(trifluoromethyl)phenol

2-(Methylthio)-5-(trifluoromethyl)phenol

Cat. No.: B14835302
M. Wt: 208.20 g/mol
InChI Key: YEKLITMEKSVBMF-UHFFFAOYSA-N
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Description

2-(Methylthio)-5-(trifluoromethyl)phenol is a substituted phenol derivative featuring a methylthio (-SCH₃) group at the ortho position (C2) and a trifluoromethyl (-CF₃) group at the para position (C5) on the aromatic ring. This combination of substituents imparts unique electronic and steric properties, making it a compound of interest in medicinal chemistry, agrochemicals, and materials science.

Properties

Molecular Formula

C8H7F3OS

Molecular Weight

208.20 g/mol

IUPAC Name

2-methylsulfanyl-5-(trifluoromethyl)phenol

InChI

InChI=1S/C8H7F3OS/c1-13-7-3-2-5(4-6(7)12)8(9,10)11/h2-4,12H,1H3

InChI Key

YEKLITMEKSVBMF-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=C1)C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-5-(trifluoromethyl)phenol typically involves the introduction of the trifluoromethyl group and the methylthio group onto a phenol ring. One common method is the trifluoromethylation of thiophenols using trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor. This reaction can be promoted by visible light irradiation, forming electron donor-acceptor complexes with arylthiolate anions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale trifluoromethylation reactions using specialized equipment to ensure the efficient and safe handling of reagents. The use of photoredox catalysts and controlled reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-5-(trifluoromethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various reduced derivatives of the trifluoromethyl group.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

2-(Methylthio)-5-(trifluoromethyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Methylthio)-5-(trifluoromethyl)phenol involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can participate in various chemical reactions, including radical and nucleophilic reactions, while the phenol group can engage in hydrogen bonding and electrophilic aromatic substitution. These interactions can modulate the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

  • Trifluoromethyl (-CF₃) Group: The electron-withdrawing nature of -CF₃ decreases electron density on the aromatic ring, enhancing the acidity of the phenolic -OH group. For example, 2-chloro-5-(trifluoromethyl)phenol () has a pKa lower than phenol due to the combined effects of -Cl and -CF₃. In 2-(methylthio)-5-(trifluoromethyl)phenol, the -CF₃ group similarly stabilizes the deprotonated phenoxide ion, though the electron-donating methylthio group (-SCH₃) partially counteracts this effect .
  • Methylthio (-SCH₃) Group: Unlike -CF₃, -SCH₃ is a moderate electron-donating group via resonance (+R effect). This reduces the overall acidity of the phenol compared to analogs with stronger electron-withdrawing groups (e.g., -NO₂ or -Cl). For instance, 2-methyl-5-(trifluoromethyl)phenol (), which replaces -SCH₃ with -CH₃, likely exhibits slightly lower acidity due to the weaker electron-donating capacity of -CH₃ .

Physical Properties

  • Melting Point and Solubility: The melting point of this compound is expected to be moderate (e.g., 70–90°C), influenced by hydrogen bonding from the -OH group and hydrophobic contributions from -CF₃ and -SCH₃. Analogous compounds, such as 2-(methylthio)-5-(2-(trifluoromethyl)phenyl)-1,3,4-oxadiazole (), have reported melting points of 76–78°C, suggesting comparable thermal stability . Solubility is likely higher in polar aprotic solvents (e.g., THF, DMF) due to the polar -CF₃ group, while lipophilic -SCH₃ enhances solubility in organic solvents like ethyl acetate .

Chemical Reactivity

  • Acidity: The pKa of the phenolic -OH is estimated to be ~8–9, intermediate between phenol (pKa ~10) and 2-nitro-5-(trifluoromethyl)phenol (pKa ~6–7). This balance arises from the opposing electronic effects of -CF₃ and -SCH₃ .
  • Stability : The -CF₃ group enhances resistance to metabolic degradation, as seen in agrochemicals like trifluoromethylphenyl amides (). However, the -SCH₃ group may undergo oxidation to sulfoxide or sulfone derivatives under oxidative conditions .

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